molecular formula C11H20N4O B2709696 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea CAS No. 1234973-92-2

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea

Cat. No.: B2709696
CAS No.: 1234973-92-2
M. Wt: 224.308
InChI Key: IJWXPYAVKAQBQZ-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with isopropyl isocyanate to form the final urea derivative. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-8(2)13-11(16)12-5-6-15-10(4)7-9(3)14-15/h7-8H,5-6H2,1-4H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWXPYAVKAQBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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